- Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles, ChemRxiv, 2021, 1, 1-14
Cas no 94610-82-9 (2-Fluoro-4-methoxybenzonitrile)
94610-82-9 structure
Product Name:2-Fluoro-4-methoxybenzonitrile
CAS番号:94610-82-9
MF:C8H6FNO
メガワット:151.137745380402
MDL:MFCD00509374
CID:61739
PubChem ID:639878
Update Time:2025-06-09
2-Fluoro-4-methoxybenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-4-methoxybenzonitrile
- 3-Fluoro-4-cyanoanisole
- 2-fluoro-4-methoxybenzenecarbonitrile
- 2-Fluoro-4-methoxy-benzonitrile
- 3-Fluor-4-cyano-anisol
- 4-Cyano-3-fluoroanisole
- 4-methoxy-2-fluorobenzonitrile
- benzonitrile,2-fluoro-4-methoxy
- fluoro-4-methoxy-benzonitrile
- benzonitrile, 2-fluoro-4-methoxy-
- 3-FLUORO-4-CYANO ANISOLE
- 3-FLUORO-4-CYANO ANISOL
- PubChem4783
- KSC494M1T
- 2-fluor-4-methoxybenzonitrile
- HWKUZTFIZATJPM-UHFFFAOYSA-N
- WT445
- SBB055495
- WT220
- 2-Fluoro-4-methoxybenzonitrile (ACI)
- FS-1326
- CS-W008288
- SY103944
- Z1160930711
- EN300-106135
- DB-008199
- AC-4076
- 94610-82-9
- DTXSID20348678
- MFCD00509374
- DTXCID00299750
- AKOS006343216
- SCHEMBL2539990
-
- MDL: MFCD00509374
- インチ: 1S/C8H6FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
- InChIKey: HWKUZTFIZATJPM-UHFFFAOYSA-N
- ほほえんだ: N#CC1C(F)=CC(OC)=CC=1
計算された属性
- せいみつぶんしりょう: 151.04300
- どういたいしつりょう: 151.043
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.18
- ゆうかいてん: 62-65°C
- ふってん: 233.9°Cat760mmHg
- フラッシュポイント: 95.3°C
- 屈折率: 1.505
- PSA: 33.02000
- LogP: 1.70598
2-Fluoro-4-methoxybenzonitrile セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H331,H302,H312,H315,H319,H335
-
警告文:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - 危険物輸送番号:UN 3276
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S23; S36/37/39
-
危険物標識:
- リスク用語:R20/21/22
- 危険レベル:6.1
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
2-Fluoro-4-methoxybenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Fluoro-4-methoxybenzonitrile 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020188-100g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 100g |
5819CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020188-5g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 5g |
437CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020188-25g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 25g |
1510CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-ED733-1g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 1g |
228.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-ED733-200mg |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 200mg |
76.0CNY | 2021-07-10 | |
| Fluorochem | 013330-1g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 1g |
£25.00 | 2022-03-01 | |
| Fluorochem | 013330-5g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 5g |
£60.00 | 2022-03-01 | |
| Fluorochem | 013330-25g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 25g |
£180.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020188-5g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 5g |
437.0CNY | 2021-07-05 | |
| Alichem | A015000277-250mg |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 250mg |
$470.40 | 2023-08-31 |
2-Fluoro-4-methoxybenzonitrile 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ; 16 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Lead tetraacetate , Ammonia Solvents: Toluene
リファレンス
- Synthesis and pharmacological investigations of novel benzimidazoles as fluorescent ligands of the estrogen receptor, 2006, , ,
合成方法 3
はんのうじょうけん
リファレンス
- Preparation of organic nitriles from aldoximes., World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
リファレンス
- Synthesis of [1]benzothieno[3,2-d]pyrimidines substituted with electron donating substituents on the benzene ring, Journal of Heterocyclic Chemistry, 1997, 34(4), 1163-1172
合成方法 5
はんのうじょうけん
リファレンス
- The synthesis and transition temperatures of benzoate ester derivatives of 2-fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzonitriles, Helvetica Chimica Acta, 1984, 67(6), 1572-9
合成方法 6
はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ; 48 h, 45 °C
リファレンス
- Regioselective SNAr reactions of substituted difluorobenzene derivatives: practical synthesis of fluoroaryl ethers and substituted resorcinols, Tetrahedron Letters, 2009, 50(27), 3776-3779
合成方法 7
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: Acetonitrile , Water ; 24 h, pH 9, rt
リファレンス
- Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis, Journal of the American Chemical Society, 2017, 139(8), 2880-2883
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 21 h, rt
リファレンス
- Preparation of [(hetero)aryloxy]phenylalkylamines as inhibitors of nitric oxide synthase for treatment of inflammatory diseases, pain, and CNS diseases, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Methoxyacetonitrile , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Palladium diacetate , Water , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Tetrahydrofuran ; 12 h, 45 °C
リファレンス
- Dehydration of primary amides to nitriles in water. Late-stage functionalization and 1-pot multistep chemoenzymatic processes under micellar catalysis conditions, Green Chemistry, 2022, 24(7), 2853-2858
合成方法 10
はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: 2241939-24-0 Solvents: Tetrahydrofuran , Xylene , Water ; 2.5 h, rt
リファレンス
- Oxidative cyanide-free cyanation on arylboronic acid derivatives using aryl/heteroaryl thiocyanate using novel IL-PdCl4 catalyst under mild condition, Journal of Sulfur Chemistry, 2018, 39(5), 507-515
合成方法 11
はんのうじょうけん
1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ; 16 h, 120 °C; 120 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles, Journal of the American Chemical Society, 2021, 143(27), 10422-10428
合成方法 12
はんのうじょうけん
1.1 Reagents: 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine , Diisopropylethylamine Solvents: Acetonitrile ; 2 h, 82 °C
リファレンス
- Fluorinated Vilsmeier Reagent: TFEDMA-mediated Synthesis of Aryl-cyanides and Aryl-amides via the Activation of Oximes, Asian Journal of Organic Chemistry, 2023, 12(6),
合成方法 13
はんのうじょうけん
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
リファレンス
- Methods for rapid formation of chemicals including positron emission tomography biomarkers, United States, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Bromine Solvents: Chloroform ; 7 h, 60 °C
1.2 Solvents: Dimethylformamide ; overnight, reflux
1.2 Solvents: Dimethylformamide ; overnight, reflux
リファレンス
- Triazolylacetylpiperaizne compounds as mGlu5 receptor modulators and their preparation, United States, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 2 h, reflux; reflux → rt
リファレンス
- Preparation of benzo[4,5]furo[3,2-b]pyridin-2-ones and pyrido[3,2-b]indol-2-ones as inhibitors of HIV reverse transcriptase, World Intellectual Property Organization, , ,
合成方法 16
はんのうじょうけん
リファレンス
- Preparation of heterocyclic compounds for the treatment of pain, in particular neuropathic pain, and/or other diseases or disorders that are associated with AT2R and/or AT2R mediated signaling, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
リファレンス
- Preparation of aromatic hydroxyamidine derivatives and their use as leukotriene receptor antagonists., European Patent Organization, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Catalysts: 2356187-82-9 Solvents: Ethanol ; 5 min
1.2 24 h, 35 °C
1.2 24 h, 35 °C
リファレンス
- 11C-, 12C-, and 13C-cyanation of electron-rich arenes via organic photoredox catalysis, Chem, 2023, 9(2), 343-362
合成方法 19
はんのうじょうけん
1.1 Solvents: Methanol
リファレンス
- Preparation of cyanofluorophenol from 2,4-difluorobenzonitrile and alcohols, Japan, , ,
2-Fluoro-4-methoxybenzonitrile Raw materials
- (2-fluoro-4-methoxyphenyl)boronic acid
- 2-Fluoro-1,4-dimethoxybenzene
- 4-Methoxy-2-nitrobenzonitrile
- 2-Fluoro-4-methoxybenzamide
- 2,4-Difluorobenzonitrile
- 1-fluoro-3-methoxybenzene
- 1-bromo-2-fluoro-4-methoxy-benzene
- Benzaldehyde, 2-fluoro-4-methoxy-, oxime
- Thiocyanic acid, 5-bromo-1H-indol-3-yl ester
- 2-Fluoro-4-hydroxybenzonitrile
- 2-Fluoro-4-methoxybenzaldehyde
- trimethylsilanecarbonitrile
2-Fluoro-4-methoxybenzonitrile Preparation Products
2-Fluoro-4-methoxybenzonitrile 関連文献
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
94610-82-9 (2-Fluoro-4-methoxybenzonitrile) 関連製品
- 127667-01-0(2-Fluoro-5-methoxybenzonitrile)
- 94088-46-7(2-Fluoro-6-Methoxybenzonitrile)
- 123843-57-2(2,6-Difluoro-4-hydroxybenzonitrile)
- 123843-66-3(2,6-Difluoro-4-methoxybenzonitrile)
- 1242152-56-2(4-(4-methoxybenzyloxy)-2-fluorobenzonitrile)
- 82380-18-5(2-Fluoro-4-hydroxybenzonitrile)
- 119396-88-2(2-Fluoro-4,5-dimethoxybenzonitrile)
- 753922-24-6(Benzonitrile, 2-fluoro-4-(4-fluorophenoxy)-)
- 1007605-44-8(2,5-Difluoro-4-methoxybenzonitrile)
- 185836-35-5(4-(Benzyloxy)-2-fluorobenzonitrile)
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